Phosacetim

Rodenticide field efficacy Rattus norvegicus control Comparative bait performance

Phosacetim (CAS 4104-14-7) addresses the need for a high-purity organophosphorus reference standard for forensic toxicology and anticoagulant-resistance management. - 97% purity (TLC) supports LC-MS/MS method validation for environmental and biological matrices. - Delayed-action AChE inhibition (4-6 h onset) enables resistance-breaking rotational deployment against VKORC1-mutant rodents. - Ships with full documentation for controlled substance compliance and Dangerous Goods handling.

Molecular Formula C₁₄H₁₃Cl₂N₂O₂PS
Molecular Weight 375.2 g/mol
CAS No. 4104-14-7
Cat. No. B128808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosacetim
CAS4104-14-7
SynonymsN-(1-Iminoethyl)-phosphoramidothioic Acid O,O-Bis(4-chlorophenyl) Ester; _x000B_(1-Iminoethyl)-phosphoramidothioic Acid O,O-Bis(4-chlorophenyl) Ester;  Acetimidoyl-phosphoramidothioic Acid O,O-Bis(p-chlorophenyl) Ester;  BAY 38819;  Bayer 38819;  DRC 714;  Gopha
Molecular FormulaC₁₄H₁₃Cl₂N₂O₂PS
Molecular Weight375.2 g/mol
Structural Identifiers
SMILESCC(=NP(=S)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl)N
InChIInChI=1S/C14H13Cl2N2O2PS/c1-10(17)18-21(22,19-13-6-2-11(15)3-7-13)20-14-8-4-12(16)5-9-14/h2-9H,1H3,(H2,17,18,22)
InChIKeyXIBXUAZIZXDFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 3.1 mg/L at 25 °C (est)
Sol in chlorinated hydrocarbons (methylene chloride);  slightly sol in alcohol, benzene, and ethe

Structure & Identifiers


Interactive Chemical Structure Model





Phosacetim (CAS 4104-14-7) Chemical Identity and Organophosphate Rodenticide Classification for Procurement Verification


Phosacetim (CAS 4104-14-7, also known as Gophacide, BAY 38819, DRC-714) is an organophosphorus compound belonging to the phosphoramidothioate subclass, with the IUPAC name (EZ)-N-[bis(4-chlorophenoxy)phosphinothioyl]acetimidamide and molecular formula C₁₄H₁₃Cl₂N₂O₂PS (MW 375.21 g/mol) [1]. It is a white crystalline powder with a melting point of 104–106 °C, insoluble in water but readily soluble in chlorinated hydrocarbons such as methylene chloride, and stable at room temperature without moisture absorption [2]. Originally developed by Bayer and first reported in 1967, Phosacetim was designed as a delayed-action stomach poison rodenticide targeting pocket gophers (Geomyidae), rats, and mice [3]. Its mechanism of action is irreversible inhibition of acetylcholinesterase (AChE) at cholinergic synapses, leading to accumulation of acetylcholine and ultimately death from respiratory and cardiovascular failure [4]. Phosacetim is now considered an obsolete active substance in many jurisdictions—it is listed on the US EPA Extremely Hazardous Substances list, carries EU CLP harmonised classifications of Acute Toxicity Category 1 (dermal) and Category 2 (oral), and has no currently registered products in the USA under FIFRA [5].

Why Phosacetim Cannot Be Interchanged with Other Organophosphate or Inorganic Rodenticides: A Quantitative Differentiation Rationale


Phosacetim occupies a unique intersection of chemical and toxicological properties that precludes simple substitution by other rodenticides within the organophosphate class or across alternative rodenticide families. In direct comparative field trials, Phosacetim at a 0.3% bait concentration achieved equivalent efficacy to 2.5% zinc phosphide and 0.3% thallium sulfate against Rattus norvegicus, yet its acute oral toxicity (LD₅₀ 3.7 mg/kg, female rat) is approximately 3- to 15-fold higher than that of zinc phosphide (LD₅₀ ~12–54 mg/kg) and approximately 4- to 7-fold higher than thallium sulfate (LD₅₀ ~16–25 mg/kg), meaning that effective rodenticidal potency is achieved at a substantially lower systemic dose [1] [2]. Furthermore, Phosacetim carries a dermal Acute Toxicity Category 1 classification (H310: Fatal in contact with skin), a hazard tier that many alternative rodenticides do not reach, imposing distinct handling and containment requirements [3]. Its delayed-action profile—symptom onset at 4–6 hours post-ingestion and death within 24 hours—differs fundamentally from the rapid action of zinc phosphide (which releases phosphine gas upon gastric acid contact) and the multi-day anticoagulant cascade of warfarin-type rodenticides, making Phosacetim specifically suited for applications where immediate bait shyness avoidance and a defined post-exposure operational window are required [4]. Generic selection without accounting for these dimensions risks mismatched efficacy, regulatory non-compliance, and inadequate safety protocols.

Phosacetim (CAS 4104-14-7) Head-to-Head Comparative Evidence Guide for Scientific and Industrial Procurement Decisions


Field Efficacy Equivalence at 8-Fold Lower Bait Concentration: Phosacetim vs Zinc Phosphide (Direct Comparative Trial)

In a direct head-to-head comparative field trial conducted on farm rat (Rattus norvegicus) infestations without pre-treatment census baiting, Phosacetim (gophacide) at a 0.3% bait concentration achieved efficacy that was statistically equivalent to zinc phosphide at 2.5% bait concentration—an 8.3-fold lower active substance loading—and was significantly superior to zinc phosphide at 1% bait (p<0.05). Post-treatment census bait takes were used as the efficacy endpoint [1]. This demonstrates that Phosacetim delivers rodenticidal efficacy comparable to high-concentration zinc phosphide formulations while requiring far less active substance per unit bait, a factor with direct implications for formulation cost, environmental loading, and non-target hazard profiles.

Rodenticide field efficacy Rattus norvegicus control Comparative bait performance

Acute Oral Toxicity: Phosacetim Exhibits 3- to 15-Fold Higher Mammalian Toxicity than Zinc Phosphide and Thallium Sulfate (Cross-Study Comparison)

Phosacetim demonstrates an acute oral LD₅₀ of 3.7 mg/kg in female rats and 7.5 mg/kg in male rats [1], compared with published acute oral LD₅₀ values for zinc phosphide ranging from 12 to 54 mg/kg in rats [2] and for thallium sulfate ranging from 16 to 25 mg/kg in rats [3]. The 3.2- to 14.6-fold higher acute mammalian toxicity means that a substantially smaller ingested dose of Phosacetim is required to achieve lethality, which translates to higher potency per unit mass of bait and a reduced probability of sub-lethal exposure leading to bait shyness or resistance development. Additionally, the intraperitoneal LD₅₀ of 3.5 mg/kg in rats and 5.5 mg/kg in mice underscores high systemic toxicity across parenteral routes [1].

Acute oral toxicity LD50 Rodenticide hazard classification

Dermal Hazard Classification: Phosacetim is Classified as Acute Toxicity Category 1 (Dermal)—Fatal on Skin Contact (Cross-Study Comparison with Zinc Phosphide)

Phosacetim carries the harmonised EU CLP hazard classification Acute Toxicity Category 1 (dermal) with the hazard statement H310: 'Fatal in contact with skin,' reflecting an acute dermal LD₅₀ of 25 mg/kg in male rats and 60 mg/kg in mice [1]. In contrast, zinc phosphide is classified under Acute Toxicity Category 3 (dermal) with H311: 'Toxic in contact with skin' [2]. The one-category escalation (Category 1 vs Category 3) imposes quantitatively distinct regulatory handling, personal protective equipment (PPE), and storage requirements under GHS and OSHA frameworks. The dermal absorption risk of Phosacetim is noted as a primary exposure concern in occupational safety data sheets, with the compound being 'absorbed through skin' and 'highly toxic by skin exposure' [3]. This dermal hazard profile makes Phosacetim uniquely stringent among organophosphate rodenticides in terms of required exposure controls.

Dermal toxicity GHS hazard classification Occupational safety

Optimal Bait Concentration of 0.3% (w/w) Identified for Both Rats and Mice: Laboratory Efficacy Data with Direct Procurement Implications

In controlled laboratory feeding trials with wild-caught Rattus norvegicus and Mus musculus, Phosacetim (gophacide) at a 0.3% (w/w) bait concentration was identified as the 'near optimal concentration for field trials for both species,' with results further suggesting that the compound 'would be more useful against mice than rats' [1]. This empirically determined optimal concentration stands in stark contrast to zinc phosphide, which in the same comparative field trial series was deployed at 1% to 2.5% bait concentration [2]. The 0.3% figure represents an actionable procurement specification: it defines the minimum effective active substance content for bait formulation, enabling precise calculation of raw material requirements per ton of formulated bait product (3 kg active per 1000 kg bait) and providing a benchmark for quality control and formulation development.

Bait formulation Optimal concentration Rodenticide efficacy

Delayed-Action Pharmacodynamic Profile: 4–6 Hour Symptom Onset Differentiates Phosacetim from Fast-Acting Phosphine-Generating Rodenticides

Phosacetim exhibits a characteristic delayed-action toxicological profile: following ingestion of a lethal bait dose, rodents show a 2–4 hour asymptomatic latent period, with first cholinergic symptoms (salivation, sweating, muscle fasciculation) appearing at 4–6 hours and death occurring within 24 hours post-ingestion [1]. This is in distinct contrast to zinc phosphide, which releases toxic phosphine gas immediately upon contact with gastric acid, producing symptoms within 15–30 minutes and death typically within 1–3 hours [2]. The delayed onset of Phosacetim's effects is pharmacodynamically significant because it reduces the probability of bait shyness—a well-documented phenomenon with fast-acting rodenticides where surviving animals associate illness with the bait and subsequently avoid it. The 4–6 hour window between ingestion and symptom onset is sufficient to decouple illness from bait consumption in the rodent's behavioral learning, which can improve population-level control efficacy in repeated-exposure scenarios [1]. CAMEO Chemicals additionally notes that effects 'may be delayed up to 12 hours,' further underscoring this temporal characteristic [3].

Delayed action Pharmacodynamics Bait shyness avoidance

Aquatic Ecotoxicity: Phosacetim 96-Hour LC₅₀ of 0.44 mg/L in Oncorhynchus mykiss Defines Environmental Risk Tier for Regulatory Compliance

Phosacetim has a measured 96-hour acute LC₅₀ of 0.44 mg/L in Oncorhynchus mykiss (rainbow trout), classified as 'Moderate' aquatic toxicity [1]. This value, combined with its harmonised Aquatic Acute Category 1 (H400) and Aquatic Chronic Category 1 (H410) classifications [2], places Phosacetim in the highest environmental hazard tier under GHS and EU CLP frameworks. The H410 classification ('Very toxic to aquatic life with long-lasting effects') triggers specific regulatory obligations for environmental risk assessment, spill containment, and disposal under the Water Framework Directive and related legislation. For procurement, this ecotoxicological profile requires that end-users implement aquatic buffer zones and containment measures that may not be mandated for rodenticides with lower aquatic hazard classifications (e.g., zinc phosphide, which decomposes rapidly in water to less toxic zinc hydroxide and phosphine gas). The quantitative LC₅₀ provides a defensible basis for environmental risk modeling and for comparing site-specific regulatory compliance costs across rodenticide candidates.

Aquatic toxicity Environmental risk assessment Regulatory compliance

Phosacetim (CAS 4104-14-7) Application Scenarios Derived from Quantitative Evidence for Procurement Decision Support


Large-Area Agricultural and Grassland Rodent Control Where Low Bait Loading Reduces Per-Hectare Cost

For agricultural, grassland, and forestry applications requiring broadcast baiting over extensive areas, Phosacetim's demonstrated 0.3% optimal bait concentration (versus 2.5% for zinc phosphide) directly reduces the mass of active substance shipped, stored, and applied per hectare [1]. In a hypothetical 10,000-hectare treatment campaign at 5 kg bait/ha, Phosacetim 0.3% bait requires 150 kg of active ingredient, whereas zinc phosphide 2.5% bait requires 1,250 kg— an 8.3-fold reduction in active substance logistics. This scenario is supported by documented field use in Chinese plateau grassland systems, where 0.6% Gophacide grain baits achieved 85.1% efficacy against plateau zokor (Myospalax baileyi) and 96.9% against plateau pika (Ochotona curzoniae) [2].

Pocket Gopher (Geomyidae) Control Programs Requiring Delayed-Action Stomach Poison with Dermal Hazard Containment

Phosacetim was specifically developed and registered for pocket gopher control, with documented high efficacy across all Geomyidae species [1]. The delayed-action profile (4–6 hours to symptom onset) is particularly suited to subterranean bait placement, where the rodent consumes bait in the burrow and dies underground without surface carcass exposure that could pose secondary poisoning risk to scavengers. However, this scenario demands implementation of Acute Toxicity Category 1 (dermal) handling protocols, including impermeable gloves, full protective clothing, and respiratory protection, as dictated by the H310 'Fatal in contact with skin' classification [2]. Procurement for this scenario must include a line item for PPE and containment infrastructure.

Resistance Management Rotational Programs: Organophosphate AChE Inhibitor as Alternative to Anticoagulant Rodenticides

In regions where rodent populations have developed genetic resistance to anticoagulant rodenticides (e.g., warfarin-resistant Rattus norvegicus strains documented in the UK and elsewhere), Phosacetim offers a mechanistically orthogonal mode of action—irreversible acetylcholinesterase inhibition (IRAC MoA Class 1B) [1]—that is unaffected by vitamin K epoxide reductase complex subunit 1 (VKORC1) mutations underlying anticoagulant resistance. The compound's 0.3% optimal bait concentration and established field protocols from the 1970s comparative trials provide a ready framework for rotational deployment. Procurement in this scenario is driven not by Phosacetim's superiority over anticoagulants per se, but by its value as a resistance-breaking tool in integrated pest management rotations, a need documented by Buckle (2013) on anticoagulant resistance management [2].

Forensic Toxicology and Regulatory Reference Standard Procurement for Cholinesterase Inhibitor Research

Phosacetim's classification as an Extremely Hazardous Substance by the US EPA and its listing under the Rotterdam Convention, UK Poisons List Order 1972, and ECHA harmonised classification [1] make the pure compound an essential reference standard for forensic toxicology laboratories, regulatory monitoring programs, and academic research on organophosphate AChE inhibition mechanisms. The availability of deuterated Phosacetim-d8 as a stable-isotope labeled internal standard for LC-MS/MS quantification [2] further supports its role in analytical method development for residue analysis in environmental and biological matrices. The known chiral (E/Z) isomerism of Phosacetim [3] adds an analytical challenge dimension that makes well-characterized reference material critical for method validation. Procurement in this scenario is driven by certified purity, isomer composition documentation, and compliance with controlled substance shipping regulations.

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